rac-3-十六酰胺-2-甲氧基丙基磷酸胆碱

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves multiple steps starting from specific precursors such as bis(2-acetoxy-3-hexadecyloxypropyl) disulfide or O,O-diethyl S(2-acetoxy-3-hexadecyloxypropyl) thiophosphate. These compounds undergo "one-pot" procedures resulting in the desired product with varied overall yields, demonstrating the complexity and efficiency of synthetic strategies employed (Młotkowska & Olejnik, 1995).

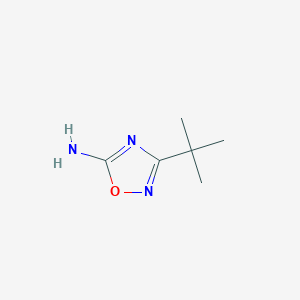

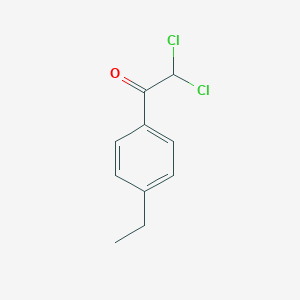

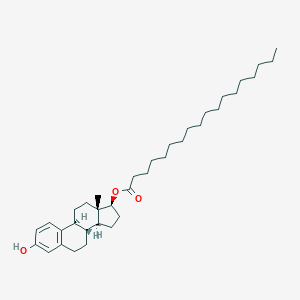

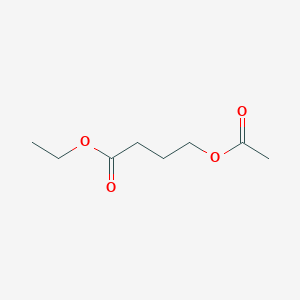

Molecular Structure Analysis

The molecular structure of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is characterized by its racemic nature, indicating the presence of two enantiomers. The compound's structure is closely related to PAF analogs, with key functional groups contributing to its biological activity and interaction with cellular components.

Chemical Reactions and Properties

This compound participates in reactions typical of phosphocholines, such as enzymatic hydrolysis, which can influence its biological activity and functionality. Its chemical properties, such as reactivity towards specific enzymes, can be pivotal in understanding its potential applications in various fields (Valone, 1985).

Physical Properties Analysis

The physical properties of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine, including its solubility, melting point, and stability, are crucial for its application in different environments. These properties can affect its behavior in biological systems and its suitability for use in experimental and therapeutic settings.

Chemical Properties Analysis

Chemically, rac-3-Hexadecanamido-2-methoxypropyl phosphocholine exhibits properties characteristic of phospholipids, such as amphiphilicity, which allows it to interact with both lipophilic and hydrophilic environments. This dual nature facilitates its incorporation into cell membranes and its interaction with various biomolecules.

Młotkowska, B., & Olejnik, J. (1995). A Synthesis of rac‐S‐(2‐Acetoxy‐3‐hexadecyloxypropyl) thiophosphocholine, the isosteric and isopolar PAF analog. Liebigs Annalen, 1995(8), 1467-1470. Link to paper.

Valone, F. (1985). Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988). Biochemical and biophysical research communications, 126(1), 502-508. Link to paper.

科学研究应用

瘤细胞的细胞毒性和代谢

Rac-3-十六酰胺-2-甲氧基丙基磷酸胆碱和类似的不天然烷基磷脂在各种瘤细胞中表现出细胞毒性反应。这种反应部分归因于这些化合物在肿瘤细胞中的积累,这归因于这些细胞中烷基裂解酶的活性较低。然而,研究表明,烷基裂解酶的细胞活性的差异并不是正常细胞和特定类型瘤细胞对这些化合物的不同细胞毒性反应的原因。相反,烷基磷脂的细胞摄取可能是某些肿瘤细胞细胞毒性反应的一个因素 (Hoffman、Hoffman 和 Snyder,1986)。

合成和抗肿瘤特性

醚连接脂质的甘油磷酸胆碱类似物的合成,例如 rac-3-十八烷氧基-2-甲氧基-丙基-磷酸胆碱,已显示出治疗白血病和实体瘤的潜在抗癌特性。这些甘油磷酸胆碱抑制了各种人白血病细胞系和未分化的宫颈癌细胞中的胸苷摄取,证明了它们作为抗癌药物的前景 (Salari、Howard 和 Bittman,1992)。

用于生物应用的化学合成

已经开发了 rac-3-十六酰胺-2-甲氧基丙基磷酸胆碱类似物的化学合成程序,有助于研究它们的生物活性。这些合成过程对于研究这些化合物的特性和潜在治疗应用至关重要 (Das 和 Hajra,1995)。

作为抗 HIV 剂的体外评估

某些合成脂质,包括 rac-3-十八酰胺-2-乙氧基丙基磷酸胆碱,已被评估为潜在的抗 HIV-1 剂。这些化合物通过抑制涉及病毒组装和感染性病毒产生的 HIV 复制的后期步骤来表现活性,代表了治疗艾滋病的新方法 (Meyer 等,1991)。

抗肿瘤活性和细胞周期效应

醚磷脂,包括 rac-3-十六酰胺-2-甲氧基丙基磷酸胆碱,对各种动物和人肿瘤细胞系表现出抗肿瘤活性。研究调查了它们对肿瘤细胞中细胞周期的不同阶段的细胞抑制活性和影响,提供了它们在癌症治疗中的作用机制的见解 (Principe、Sidoti 和 Braquet,1992)。

未来方向

属性

IUPAC Name |

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQVYDFXUECNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920962 |

Source

|

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine | |

CAS RN |

112989-00-1 |

Source

|

| Record name | NSC 624871 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。